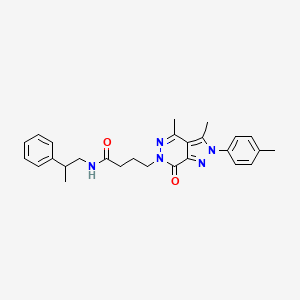
Deltazinone 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deltazinone 1 is a selective inhibitor of the prenyl-binding protein PDEδ. This compound has garnered significant attention due to its ability to disrupt the localization and signaling of farnesylated Ras proteins, particularly KRas, which is implicated in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deltazinone 1 is synthesized through a series of chemical reactions involving pyrazolopyridazinones. The synthesis begins with the preparation of the pyrazolopyridazinone core, followed by functionalization to introduce specific substituents that enhance its binding affinity and selectivity for PDEδ .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Deltazinone 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activity and selectivity .
Aplicaciones Científicas De Investigación
Deltazinone 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the prenylation process and the role of PDEδ in cellular signaling
Biology: Investigated for its effects on cellular localization and signaling of Ras proteins
Medicine: Explored as a potential therapeutic agent for cancers driven by KRas mutations, such as pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new PDEδ inhibitors with improved selectivity and reduced cytotoxicity
Mecanismo De Acción
Deltazinone 1 exerts its effects by binding to the prenyl-binding pocket of PDEδ, thereby displacing farnesylated Ras proteins from the plasma membrane. This disruption in localization leads to a decrease in oncogenic signaling pathways mediated by KRas, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Deltarasin: Another PDEδ inhibitor with similar binding properties but higher cytotoxicity
Deltaflexin: A compound with extended plasma exposure and terminal half-life compared to Deltazinone 1.
HyT-based Degrader 17c: Exhibits improved antitumor activity compared to this compound.
Uniqueness of this compound
This compound stands out due to its high selectivity for PDEδ and reduced unspecific cytotoxicity, making it a promising candidate for further development in cancer therapy .
Propiedades
Número CAS |
894554-89-3 |
|---|---|
Fórmula molecular |
C27H31N5O2 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C27H31N5O2/c1-18-12-14-23(15-13-18)32-21(4)25-20(3)29-31(27(34)26(25)30-32)16-8-11-24(33)28-17-19(2)22-9-6-5-7-10-22/h5-7,9-10,12-15,19H,8,11,16-17H2,1-4H3,(H,28,33) |
Clave InChI |
HZNKNJCWLQLQMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2H-pyrazolo(3,4-d)pyridazin-6(7H)-yl)-N-(2-phenylpropyl)butanamide deltazinone 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















